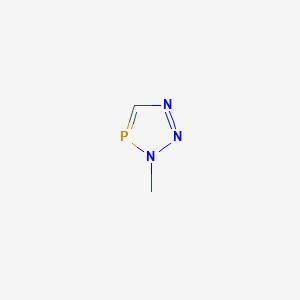

3-Methyl-3H-1,2,3,4-triazaphosphole

Description

Properties

CAS No. |

118806-66-9 |

|---|---|

Molecular Formula |

C2H4N3P |

Molecular Weight |

101.05 g/mol |

IUPAC Name |

3-methyltriazaphosphole |

InChI |

InChI=1S/C2H4N3P/c1-5-4-3-2-6-5/h2H,1H3 |

InChI Key |

YGMSAQLUNYQQQT-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=NC=P1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The [3+2] cycloaddition between organic azides and phosphorus-containing precursors is the cornerstone of 3-methyl-3H-1,2,3,4-triazaphosphole synthesis. The reaction proceeds via a concerted mechanism, where the azide’s terminal nitrogen reacts with a phosphaalkyne or related phosphorus species to form the triazaphosphole ring. A representative procedure involves:

- Reactants : Benzyl azide and trimethylsilyl-phosphaalkine [(CH₃)₃Si–CP].

- Conditions : Degassed toluene, reflux at 110°C for 12–48 hours under inert atmosphere.

- Monitoring : Reaction progress tracked via ³¹P NMR spectroscopy, with the phosphorus signal shifting from δ ≈ +250 ppm (phosphaalkyne) to δ ≈ +50 ppm (triazaphosphole).

- Workup : Excess phosphaalkyne is distilled off, and the product is purified via recrystallization from dichloromethane or gel permeation chromatography.

Optimization and Yield Enhancement

Key variables influencing yield include:

- Solvent : Toluene and tetrahydrofuran (THF) are optimal for solubility and reaction kinetics.

- Temperature : Reflux conditions (110–120°C) balance reaction rate and side-product formation.

- Stoichiometry : A 1:1 molar ratio of azide to phosphaalkyne minimizes byproducts, though excess phosphaalkyne can be recovered.

Reported yields range from 82% to 97%, depending on substituents and purification methods. For example, 3-benzyl-5-(trimethylsilyl)-3H-1,2,3,4-triazaphosphole was isolated in 97% yield after recrystallization.

Case Studies and Substrate Scope

Table 1 summarizes notable examples of this compound derivatives synthesized via cycloaddition.

Table 1: Cycloaddition-Based Synthesis of Triazaphosphole Derivatives

Alternative Synthesis Approaches

Phosphine-Azide Coupling

While less common, phosphine-azide coupling has been explored for triazaphosphole synthesis. This method involves reacting primary phosphines with azides under oxidative conditions. However, yields are generally lower (<70%), and the method is limited by phosphine availability and side reactions.

Metal-Catalyzed Routes

Palladium- or nickel-catalyzed cyclizations have been proposed but remain underdeveloped. For instance, a hypothetical route using Pd(PPh₃)₄ to facilitate C–P bond formation is theorized but lacks experimental validation in the literature.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

- ³¹P NMR : A singlet at δ ≈ +50 ppm confirms triazaphosphole formation.

- ¹H NMR : Methyl groups attached to phosphorus resonate at δ ≈ 1.5–2.0 ppm.

- X-ray Crystallography : Confirms planar five-membered ring geometry and P–C bond lengths (~1.70 Å).

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Methods

| Method | Advantages | Limitations |

|---|---|---|

| [3+2] Cycloaddition | High yields (82–97%), scalable | Requires specialized phosphorus precursors |

| Phosphine-Azide | Simple starting materials | Low yields, side reactions |

| Metal-Catalyzed | Potential for diversification | Not experimentally validated |

Chemical Reactions Analysis

3-Methyl-3H-1,2,3,4-triazaphosphole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the methyl group or other substituents on the ring are replaced by different functional groups.

Coordination Reactions: The compound acts as a ligand, coordinating with transition metals such as copper, silver, and rhodium.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and metal salts for coordination reactions. Major products formed from these reactions include phosphine oxides and metal complexes .

Scientific Research Applications

While a specific and comprehensive compilation of data focusing solely on the applications of "3-Methyl-3H-1,2,3,4-triazaphosphole" is not available within the provided search results, the broader chemical class of triazoles and triazaphospholes offers significant information regarding potential applications. The search results provide insights into the synthesis, characteristics, and applications of related compounds, which can help infer potential uses of the specified compound.

Triazoles and Triazaphospholes: Synthesis and Characteristics

Triazaphospholes can be synthesized using various methods, often involving the reaction of azides with phosphaalkynes . For example, benzylazide reacts with trimethylsilyl-phosphaalkine to yield 3-benzyl-5-(trimethylsilyl)-3H-1,2,3,4-triazaphosphole . These compounds' characteristics are often determined using NMR spectroscopy, including 1H, 13C, and 31P NMR . The chemical shifts and coupling constants provide valuable information about the structure and bonding environment of the triazaphosphole .

Applications of Triazoles

1,2,4-Triazoles have a wide range of bioactivities, including neuroprotectant, antioxidant, antimalarial, and antiviral properties . They also have applications as corrosion inhibitors, agrochemicals, and in material science . Triazole-containing compounds have shown promise in antibacterial applications . For instance, quinolone-triazole hybrids have demonstrated antibacterial activity against various strains, including S. aureus, Enterococcus faecalis, and Escherichia coli . Certain triazole derivatives exhibit broad-spectrum antibacterial activity, comparable to gentamicin and ciprofloxacin . Additionally, some triazole-pyrimidine hybrids have shown effectiveness against MRSA strains, surpassing clinically used antibiotics .

Triazoles are also explored for antifungal properties . The challenge in fungal therapy is the increasing antifungal resistance, which has led to research on 1,2,4-triazole-hybrids as fungicidal agents .

Moreover, the cycloaddition of azides to form heterocyclic structures like triazoles is a useful tool in organic synthesis, material sciences, and life sciences . Triazoles have demonstrated antitumor activity against human solid tumor cell lines . Specifically, derivatives of triazoles have shown values close to that of the reference drug Doxorubicin when evaluated in vitro against breast and liver cancer cell lines .

Applications of Triazaphospholes

While the search results do not explicitly detail applications for "this compound," they do indicate the potential for these compounds in coordination chemistry and as ligands . Modified triazaphospholes can act as building blocks for more complex structures .

Safety Considerations

When working with azides, it is important to note that they are potentially hazardous compounds, and adequate safety measures should be taken during handling and synthesis .

Mechanism of Action

The mechanism of action of 3-Methyl-3H-1,2,3,4-triazaphosphole involves its ability to coordinate with metal centers through its phosphorus and nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalytic processes. The compound’s conjugated system also allows for electron delocalization, contributing to its stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Triazaphospholes differ from traditional triazoles (e.g., 1,2,4-triazoles) by replacing a nitrogen atom with phosphorus. This substitution reduces aromaticity and increases electrophilicity. For example, sulfur-substituted 1,2,4-triazoles, such as those synthesized in , exhibit greater aromatic stability due to the absence of phosphorus and the presence of electron-rich sulfur moieties .

Physical and Spectroscopic Properties

- Solubility: Triazaphospholes are often soluble in polar aprotic solvents (e.g., DMSO) but hydrolytically unstable in water. In contrast, sulfur-substituted triazoles () are recrystallized from methanol/water mixtures (3:1 v/v), indicating higher aqueous stability .

- Spectroscopy : Triazaphospholes exhibit distinct ³¹P NMR signals (δ ~20–30 ppm), absent in traditional triazoles. The methyl group in this compound shows a sharp singlet at δ ~2.5 ppm in ¹H NMR, whereas trimethoxyphenyl-substituted triazoles display aromatic protons at δ ~6.5–7.5 ppm .

Research Findings and Challenges

Recent studies highlight the instability of triazaphospholes under ambient conditions, necessitating inert handling. In contrast, triazoles from are stable in air and aqueous environments. Future research aims to stabilize triazaphospholes via bulky substituents or encapsulation for catalytic applications.

Q & A

Q. Q1. What are the established synthetic routes for regioselective preparation of 3-Methyl-3H-1,2,3,4-triazaphosphole derivatives?

Methodological Answer: The most reliable method involves a modular [3 + 2] cycloaddition reaction between alkyl/aryl azides and phosphaalkynes. Key steps include:

Precursor Preparation : Use methyl-substituted azides (e.g., methyl azide) and phosphaalkynes (e.g., PC≡CR) under inert conditions to avoid side reactions.

Reaction Optimization : Conduct the reaction at 60–80°C in anhydrous THF or toluene with catalytic Cu(I) to enhance regioselectivity.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via P NMR.

This method avoids competing 1,2,3-triazole formation due to the isolobal relationship between trivalent phosphorus and C–H fragments .

Q. Q2. How can the aromaticity of this compound be experimentally validated?

Methodological Answer: Aromaticity is assessed through:

NMR Spectroscopy : Analyze H and P NMR chemical shifts. Deshielding of the phosphorus atom (δ ~50–80 ppm in P NMR) and diatropic ring currents in H NMR indicate conjugation.

X-ray Crystallography : Measure bond length equalization in the heterocycle; deviations <0.05 Å suggest delocalization.

Computational Methods : Calculate nucleus-independent chemical shifts (NICS) at the ring center. Negative NICS values (>−5 ppm) confirm aromaticity .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported coordination modes of this compound with transition metals?

Methodological Answer: Ambiguities arise from the ligand’s ambidentate nature (P vs. N coordination). To address this:

Spectroscopic Differentiation : Use X-ray absorption spectroscopy (XAS) to identify metal-ligand bond distances (P–M bonds are ~2.2–2.4 Å, N–M bonds ~1.9–2.1 Å).

DFT Calculations : Compare thermodynamic stability of η(P) vs. η(N1,N2) coordination modes. For example, Pt(0) complexes favor η(P) due to softer Lewis acidity .

Reactivity Studies : Monitor ligand substitution kinetics; η(P) complexes exhibit slower ligand exchange than N-coordinated analogues.

Q. Q4. How can computational methods predict tautomeric equilibria in this compound derivatives?

Methodological Answer:

Tautomer Enumeration : Identify possible tautomers (e.g., 1,2,3,4-triazaphosphole vs. 1,2,4,3-triazaphosphole) using software like Gaussian or ORCA.

Energy Calculations : Perform density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to compare Gibbs free energies.

NMR Validation : Simulate P NMR shifts for each tautomer and compare with experimental data. For example, 5-substituted derivatives show tautomer populations <5% at room temperature .

Q. Q5. What experimental design considerations are critical for studying the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

Substituent Library : Synthesize derivatives with electron-donating (e.g., –OMe) and withdrawing (e.g., –NO) groups at the 5-position.

Kinetic Profiling : Monitor reaction rates (e.g., cycloaddition with alkynes) via in situ P NMR. Electron-deficient substituents accelerate reactivity by lowering LUMO energy.

Hammett Analysis : Plot log(rate) against σ values to quantify electronic effects. A positive slope indicates electrophilic character at the reaction center .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.